

Spectroscopic Analysis of 1-(benzylamino)-2-methylpropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Benzylamino)-2-methylpropan-2-OL

Cat. No.: B1281687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **1-(benzylamino)-2-methylpropan-2-ol**. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This document also includes a comprehensive, standardized experimental protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules, which is applicable to the title compound. A structural diagram with atom numbering is provided for clear correlation with the predicted spectral data.

Introduction

1-(benzylamino)-2-methylpropan-2-ol is a substituted amino alcohol of interest in synthetic and medicinal chemistry. Its structure combines a benzylamine moiety with a tertiary alcohol, features that are common in various biologically active molecules. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This guide aims to provide a foundational understanding of the expected ^1H and ^{13}C NMR spectra of **1-(benzylamino)-2-methylpropan-2-ol**.

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield experimental ^1H or ^{13}C NMR data for **1-(benzylamino)-2-methylpropan-2-ol**. The data presented herein are predictions based on the analysis of its chemical structure and known chemical shifts of similar structural fragments.

Predicted NMR Data

The predicted ^1H and ^{13}C NMR data for **1-(benzylamino)-2-methylpropan-2-ol** are summarized in the tables below. The predictions are based on the additive effects of substituents on chemical shifts and comparison with known spectral data of related compounds such as benzylamine and 2-amino-2-methyl-1-propanol.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **1-(benzylamino)-2-methylpropan-2-ol** is expected to exhibit signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methylene protons adjacent to the amino group, the two methyl groups, and the hydroxyl and amine protons.

| Atom Number | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Integration | Notes |
|-------------|--|------------------------|-------------|---|
| H-1', H-5' | 7.25 - 7.40 | Multiplet | 2H | Ortho-protons of the phenyl ring. |
| H-2', H-4' | 7.25 - 7.40 | Multiplet | 2H | Meta-protons of the phenyl ring. |
| H-3' | 7.20 - 7.35 | Multiplet | 1H | Para-proton of the phenyl ring. |
| H-6 | 3.70 - 3.80 | Singlet | 2H | Benzylic methylene protons. |
| H-1 | 2.60 - 2.70 | Singlet | 2H | Methylene protons adjacent to the nitrogen. |
| H-4, H-5 | 1.10 - 1.20 | Singlet | 6H | Equivalent methyl protons. |
| OH | Variable (broad) | Singlet | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
| NH | Variable (broad) | Singlet | 1H | Amine proton, chemical shift is concentration and solvent dependent. |

Predicted ^{13}C NMR Data

The predicted proton-decoupled ^{13}C NMR spectrum of **1-(benzylamino)-2-methylpropan-2-ol** is expected to show distinct signals for each carbon environment.

| Atom Number | Predicted Chemical Shift (δ , ppm) | Notes |
|------------------------------|--|---|
| C-6' | 139 - 141 | Quaternary aromatic carbon attached to the benzylic carbon. |
| C-1', C-2', C-3', C-4', C-5' | 127 - 129 | Aromatic carbons of the phenyl ring. |
| C-3 | 70 - 72 | Quaternary carbon bearing the hydroxyl group. |
| C-1 | 58 - 60 | Methylene carbon adjacent to the nitrogen. |
| C-6 | 53 - 55 | Benzylic methylene carbon. |
| C-4, C-5 | 25 - 28 | Equivalent methyl carbons. |

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for the preparation and analysis of a small organic molecule like **1-(benzylamino)-2-methylpropan-2-ol** using ^1H and ^{13}C NMR spectroscopy.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the purified compound for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.[1][2]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6 , D_2O). Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (often already present in commercially available deuterated solvents).[1]

- Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
- Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[1\]](#)
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

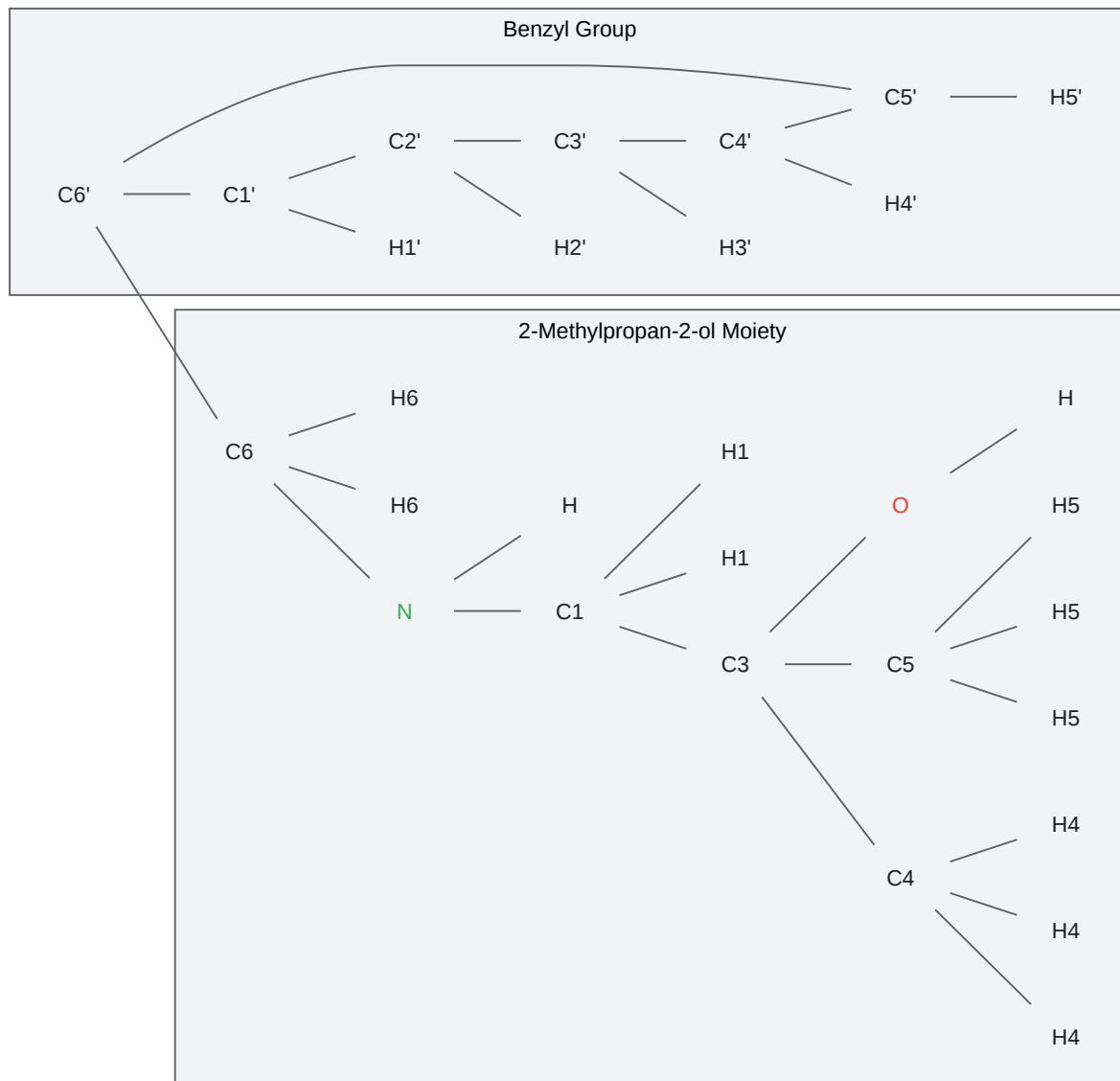
NMR Data Acquisition

- Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
- Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 8 to 16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range of -2 to 12 ppm is typically sufficient.
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

- Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **1-(benzylamino)-2-methylpropan-2-ol** with atom numbering corresponding to the assignments in the predicted NMR data tables.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. publish.uwo.ca [publish.uwo.ca]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(benzylamino)-2-methylpropan-2-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281687#1h-nmr-and-13c-nmr-of-1-benzylamino-2-methylpropan-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

